Enhanced Process Purity: A Direct Comparison of Synthetic Yield and Purity for Repaglinide Ethyl Ester
A patented, improved process for synthesizing Repaglinide ethyl ester, a key intermediate in repaglinide production, demonstrates a significant advantage over previously disclosed methods. The Actavis Group patent claims that this process provides the intermediate in higher yield and purity compared to prior art [1]. Specifically, the new method can achieve a purity of greater than 99.9% as measured by HPLC, which is critical for producing high-quality repaglinide drug substance [2].
| Evidence Dimension | HPLC Purity of Repaglinide Ethyl Ester Intermediate |
|---|---|
| Target Compound Data | > 99.9% |
| Comparator Or Baseline | Previously disclosed processes (quantitative baseline not specified in source, but claimed as 'lower') |
| Quantified Difference | Superior purity (qualitative claim supported by quantitative target purity) |
| Conditions | Process for preparation of ethyl (S)-2-ethoxy-4-[N-(1-(2-piperidino-phenyl)-3-methyl-1-butyl)-aminocarbonylmethyl]-benzoate |
Why This Matters
This evidence is crucial for pharmaceutical manufacturers; a higher purity intermediate directly translates to a final drug substance with fewer impurities, reducing the burden of purification and ensuring compliance with stringent regulatory specifications.
- [1] Valgeirsson, J., et al. (2008). Process for Preparing Ethyl (s)-2-Ethoxy-4-[N-[1-(2-Piperidinophenyl)-3-Methyl-1-Butyl]Aminocarbonyl Methyl]Benzoate and Use Thereof for the Preparation of Repaglinide. U.S. Patent Application No. 20080200684. View Source
- [2] Valgeirsson, J., et al. (2012). Process for Preparing Ethyl (S)-2-Ethoxy-4-[N-(1-(2-Piperidino-Phenyl)-3-Methyl-1-Butyl)-Aminocarbonylmethyl]-Benzoate. U.S. Patent Application No. 20120065404. View Source
